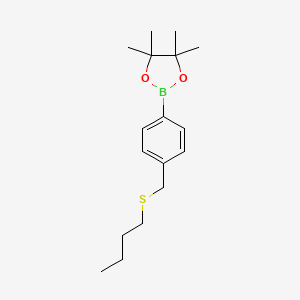

4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

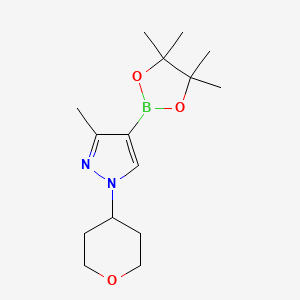

4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377609-13-5 and a linear formula of C17H27BO2S . It has a molecular weight of 306.28 . The IUPAC name for this compound is 2-{4-[(butylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 49 bonds, including 22 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .It is recommended to be stored in a refrigerated environment . The exact boiling point and other physical properties are not mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester derivatives, have been identified to exhibit long-lived room-temperature phosphorescence in the solid state. This serendipitous discovery challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. The phosphorescence of these esters is attributed to out-of-plane distortion in the T1 excited state, potentially updating the understanding of phosphorescent organic molecules and opening avenues for their application in materials science (Shoji et al., 2017).

Responsive Polymers

Phenylboronic acid pinacol ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating the potential of these esters in creating responsive polymers. These polymers degrade in response to hydrogen peroxide, suggesting applications in controlled release and drug delivery systems. Such polymers could serve as H2O2-responsive vehicles for therapeutic agents, highlighting the utility of boronic ester functionalities in biomedical engineering (Cui et al., 2017).

Cross-Coupling Reactions

Phenylboronic acid pinacol esters are integral to Suzuki cross-coupling reactions, facilitating the synthesis of substituted terphenyls and other complex organic molecules. This application underscores the esters' role in organic synthesis, particularly in forming symmetrical and asymmetrical biaryls, essential components in many organic electronic devices, pharmaceuticals, and polymer materials (Chaumeil et al., 2002).

Stability and Hydrolysis

The stability and susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH have been studied, revealing that these compounds are marginally stable in water. This knowledge is crucial for designing boron-containing drugs and delivery devices, indicating the need for careful consideration of these esters' stability in biological applications (Achilli et al., 2013).

Catalytic Applications

In catalysis, phenylboronic acid pinacol esters have been used in enantioselective formations of allene-bearing tertiary or quaternary carbon stereogenic centers. This application demonstrates the esters' utility in synthesizing chiral molecules, which are increasingly important in pharmaceuticals and fine chemicals (Jung & Hoveyda, 2012).

Wirkmechanismus

Target of Action

Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium . This reaction is facilitated by the presence of a base and occurs under mild, functional group tolerant conditions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of “4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester” in the Suzuki–Miyaura reaction are influenced by several environmental factors. These include the presence of a base, the choice of solvent, and the temperature of the reaction . The compound is generally stable and environmentally benign .

Eigenschaften

IUPAC Name |

2-[4-(butylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2S/c1-6-7-12-21-13-14-8-10-15(11-9-14)18-19-16(2,3)17(4,5)20-18/h8-11H,6-7,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNIPWUMKILTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2756141.png)

![2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B2756148.png)

![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)

![7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2756158.png)

![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)